1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester
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Overview
Description
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is a synthetic derivative of fexofenadine, a well-known antihistamine used to treat allergy symptoms. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated analog. The molecular formula of this compound is C33H37NO3, and it has a molecular weight of 495.66 .
Preparation Methods
The synthesis of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves several steps, starting from the parent compound fexofenadine. The key steps include:
Dehydroxylation: Removal of hydroxyl groups from fexofenadine.
Dehydrogenation: Removal of hydrogen atoms to introduce double bonds.
Deuteration: Introduction of deuterium atoms to replace hydrogen atoms.
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the dehydroxylation and dehydrogenation processes. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds to single bonds, forming saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Mechanism of Action
The mechanism of action of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergy symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparison with Similar Compounds
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester can be compared with other similar compounds, such as:
Fexofenadine: The parent compound, which is a non-deuterated antihistamine.
1-Dehydroxy-1-dehyro-fexofenadine Methyl Ester: A non-deuterated analog with similar chemical properties.
Deuterated Antihistamines: Other deuterated analogs of antihistamines with similar pharmacokinetic properties.
The uniqueness of this compound lies in its deuterium content, which can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated analogs .
Properties
IUPAC Name |
methyl 3,3,3-trideuterio-2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-(trideuteriomethyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWKEPIGDFDPRT-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C(=O)OC)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747460 |
Source
|
Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154825-95-3 |
Source
|
Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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